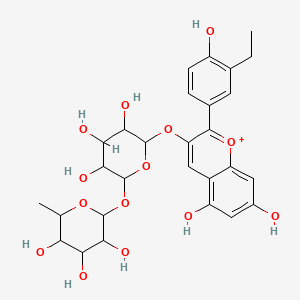

Delphinidin 3-O-Rutinoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[6-[2-(3-ethyl-4-hydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]oxy-6-methyloxane-3,4,5-triol is a naturally occurring anthocyanin compound known for its vibrant purple-blue color. It is found in various fruits and plants, such as purple grapes and tamarind. This compound belongs to the flavonoid class of polyphenolic compounds and is known for its antioxidant and anti-inflammatory properties .

Aplicaciones Científicas De Investigación

2-[6-[2-(3-ethyl-4-hydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]oxy-6-methyloxane-3,4,5-triol has a wide range of scientific research applications:

Chemistry: It is used as a natural dye and a model compound for studying the chemical properties of anthocyanins.

Biology: The compound is studied for its antioxidant properties and its role in protecting cells from oxidative stress.

Medicine: Research has shown potential anticancer properties, making it a candidate for cancer therapy.

Mecanismo De Acción

Target of Action

Delphinidin 3-O-Rutinoside (D3R) primarily targets B cell chronic lymphocytic leukaemia (B CLL) cells . It also exerts phytoestrogen activity by binding to ERβ .

Mode of Action

D3R induces a pro-apoptotic effect in B CLL cells . It also increases glucagon-like peptide-1 (GLP-1) secretion in GLUTag cells mediated through the Ca 2+ /calmodulin-dependent Ca 2±CaMKII pathway .

Biochemical Pathways

D3R is involved in the flavonoid biosynthesis pathway . It is formed through the biosynthesis of p-coumaric acid and malonic acid . The compound affects the pathways related to apoptosis and GLP-1 secretion .

Pharmacokinetics

D3R is a glycosylated anthocyanin found in various plants like Solanum melongena . It is highly active in its aglycone form, but the presence of a sugar moiety is vital for its bioavailability . The compound is found in different glycosidic forms, such as delphinidin-3-glucoside, delphinidin-3-rutinoside, delphinidin-3-galactoside, delphinidin-3-sambubioside, and delphinidin-3-arabinoside .

Result of Action

D3R exhibits several biological activities by distinct and complex mechanisms . It has been found to have potent antiproliferative activity . In vitro studies have shown that D3R presents the strongest antiproliferative activity of the single molecules tested, with IC 50 values of 24.9 µM and 102.5 µM on NCI-N87 (gastric) and Caco-2 (intestinal) cells, respectively .

Action Environment

The action, efficacy, and stability of D3R can be influenced by environmental factors. For instance, D3R forms a complex with proteins via hydrophobic interactions, which could explain its superior thermal stability effect . Furthermore, the synergistic, additive, or antagonistic effects of D3R with other phenolic compounds like chlorogenic acid (CA) and epicatechin (EC) have been assessed in vitro .

Análisis Bioquímico

Biochemical Properties

Delphinidin 3-O-Rutinoside is involved in complex biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it forms a complex with proteins via hydrophobic interactions . The compound exhibits several biological activities through distinct and complex mechanisms .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it inhibits loss of viability in isolated rat aortic smooth muscle cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It’s also known to prevent DNA damage and inhibit increases in malondialdehyde (MDA) levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It’s known to exhibit superior thermal stability , indicating its potential for long-term effects on cellular function in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in metabolic pathways. It interacts with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

Its ability to form complexes with proteins suggests potential interactions with transporters or binding proteins .

Subcellular Localization

Given its biochemical properties and interactions, it’s plausible that it may be directed to specific compartments or organelles within the cell .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-[6-[2-(3-ethyl-4-hydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]oxy-6-methyloxane-3,4,5-triol can be synthesized through glycosylation reactions where delphinidin is reacted with rutinose under specific conditions. The reaction typically involves the use of catalysts and controlled temperatures to ensure the proper attachment of the sugar moiety to the delphinidin molecule .

Industrial Production Methods: Industrial production of 2-[6-[2-(3-ethyl-4-hydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]oxy-6-methyloxane-3,4,5-triol often involves extraction from natural sources. The process includes the extraction of the compound from plant materials, followed by purification using techniques such as column chromatography. The extracted compound is then subjected to further purification to remove impurities and obtain a high-purity product .

Análisis De Reacciones Químicas

Types of Reactions: 2-[6-[2-(3-ethyl-4-hydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]oxy-6-methyloxane-3,4,5-triol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize 2-[6-[2-(3-ethyl-4-hydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]oxy-6-methyloxane-3,4,5-triol.

Reduction: Reducing agents like sodium borohydride can be employed to reduce the compound.

Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can result in the formation of reduced anthocyanin derivatives .

Comparación Con Compuestos Similares

2-[6-[2-(3-ethyl-4-hydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]oxy-6-methyloxane-3,4,5-triol is unique among anthocyanins due to its specific glycosidic linkage. Similar compounds include:

Delphinidin 3-O-Glucoside: Another glycoside of delphinidin, but with a glucose moiety instead of rutinose.

Cyanidin 3-O-Rutinoside: Similar structure but with cyanidin as the aglycone.

Malvidin 3-O-Rutinoside: Contains malvidin as the aglycone.

These compounds share similar antioxidant and anti-inflammatory properties but differ in their specific biological activities and stability profiles.

Propiedades

IUPAC Name |

2-[6-[2-(3-ethyl-4-hydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]oxy-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O14/c1-3-11-6-12(4-5-15(11)30)25-18(9-14-16(31)7-13(29)8-17(14)39-25)40-27-23(36)21(34)24(37)28(42-27)41-26-22(35)20(33)19(32)10(2)38-26/h4-10,19-24,26-28,32-37H,3H2,1-2H3,(H2-,29,30,31)/p+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZEBGMUNIFCDGC-UHFFFAOYSA-O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)OC5C(C(C(C(O5)C)O)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33O14+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

593.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Aziridinecarboxylicacid,3-methyl-1-[1-(methylimino)ethyl]-,methylester,cis-(9CI)](/img/new.no-structure.jpg)

![2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanethiol](/img/structure/B584353.png)

![2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]ethanamine](/img/structure/B584354.png)